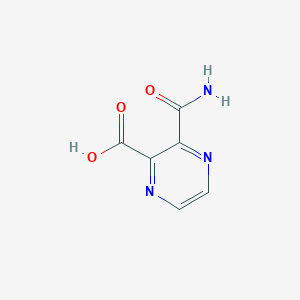

3-Carbamoylpyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-carbamoylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h1-2H,(H2,7,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBWYIDVHOAVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339524 | |

| Record name | 3-carbamoylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67367-37-7 | |

| Record name | 3-carbamoylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine-2,3-dicarboxylic acid monoamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Carbamoylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Carbamoylpyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical characteristics, spectral data, synthesis protocols, and biological significance, presenting the information in a clear and structured format for easy reference by researchers and professionals in the field.

Chemical Identity and Properties

This compound, also known as pyrazine-2,3-dicarboxylic acid monoamide, is a derivative of pyrazine, a diazine ring system. Its structure features both a carboxylic acid and a carboxamide group on adjacent carbons of the pyrazine ring.

General Information

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Pyrazine-2,3-dicarboxylic acid monoamide, 3-Aminocarbonyl-2-pyrazinecarboxylic acid | [1][2][3] |

| CAS Number | 67367-37-7 | [1][2][3] |

| Molecular Formula | C₆H₅N₃O₃ | [1][2][3] |

| Molecular Weight | 167.12 g/mol | [1][2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Notes |

| Melting Point | 156 °C (with decomposition) | [2][4] |

| Boiling Point | Not available | |

| Aqueous Solubility | 374 g/L at 25 °C | [1] |

| pKa | Estimated ~2.5-3.5 | The pKa of the carboxylic acid group is estimated based on the values for similar pyrazinecarboxylic acids and the electron-withdrawing nature of the adjacent carbamoyl group. An experimental value is not readily available. |

| Appearance | White to off-white solid | [2] |

Spectral Data

While specific spectra are not provided here, 1H NMR, 13C NMR, IR, and mass spectral data for this compound are available from various chemical suppliers.[1][2] The expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the two protons on the pyrazine ring and the protons of the amide and carboxylic acid groups. The chemical shifts of the pyrazine protons will be in the aromatic region, downfield due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl groups. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. The amide protons will also appear as broad signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals corresponding to the carbons of the pyrazine ring and the two carbonyl carbons. The carbonyl carbons of the carboxylic acid and amide groups are expected to resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm.[5][6] The four carbons of the pyrazine ring will have chemical shifts in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[7][8] The C=O stretching vibrations for the carboxylic acid and amide carbonyls will appear as strong absorptions in the range of 1650-1760 cm⁻¹.[9] The N-H stretching of the primary amide will be visible in the 3100-3500 cm⁻¹ region.[9]

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (167.12 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[10][11] Amides can also undergo specific fragmentation pathways.

Experimental Protocols

The synthesis of this compound can be achieved through the aminolysis of pyrazine-2,3-dicarboxylic anhydride. A detailed protocol for the synthesis of the precursor, pyrazine-2,3-dicarboxylic acid, is also provided.

Synthesis of Pyrazine-2,3-dicarboxylic Acid

This procedure is adapted from the oxidation of quinoxaline.

Workflow for the Synthesis of Pyrazine-2,3-dicarboxylic Acid

References

- 1. Page loading... [guidechem.com]

- 2. PYRAZINE-2,3-DICARBOXYLIC ACID MONOAMIDE | 67367-37-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Synthesis of 3-Carbamoylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Carbamoylpyrazine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring both a carboxylic acid and a carboxamide group on a pyrazine ring, makes it a valuable building block for the synthesis of a range of biologically active molecules. This guide focuses on the most prevalent and practical synthetic routes to this target molecule, providing detailed methodologies and data to enable its efficient preparation in a laboratory setting.

Core Synthesis Pathways

Two primary pathways for the synthesis of this compound have been identified, primarily revolving around the functionalization of pyrazine-2,3-dicarboxylic acid. A potential alternative route commencing from 3-aminopyrazine-2-carboxylic acid is also discussed.

Pathway 1: From Pyrazine-2,3-dicarboxylic Acid via Anhydride Formation and Ammonolysis

This is the most direct and well-documented route. It involves a two-step process starting from commercially available pyrazine-2,3-dicarboxylic acid. The first step is the formation of the cyclic anhydride, followed by selective ammonolysis to yield the desired product.

Diagram of Synthesis Pathway 1

Caption: Synthesis of this compound from Pyrazine-2,3-dicarboxylic acid.

Pathway 2: Precursor Synthesis - From Quinoxaline to Pyrazine-2,3-dicarboxylic Acid

The starting material for Pathway 1, pyrazine-2,3-dicarboxylic acid, can be synthesized in the laboratory from the readily available bicyclic compound, quinoxaline. This involves the oxidative cleavage of the benzene ring of quinoxaline.

Diagram of Quinoxaline Oxidation

Caption: Synthesis of Pyrazine-2,3-dicarboxylic acid from Quinoxaline.

Experimental Protocols

Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

This protocol is adapted from established literature procedures for the oxidation of quinoxaline.

Materials:

-

Quinoxaline

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Acetone

Procedure:

-

In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve quinoxaline in hot water (approximately 90°C).

-

With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate. The addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Wash the manganese dioxide cake with hot water.

-

Combine the filtrates and concentrate under reduced pressure.

-

Cautiously acidify the concentrated solution with hydrochloric acid.

-

Continue to evaporate the solution under reduced pressure until a solid cake of potassium chloride and the product is formed.

-

Extract the product from the solid mixture with boiling acetone.

-

Evaporate the acetone extract to obtain crude pyrazine-2,3-dicarboxylic acid.

-

The crude product can be recrystallized from water to yield pure pyrazine-2,3-dicarboxylic acid.

Synthesis of this compound

This two-step protocol involves the formation of the anhydride followed by ammonolysis.

Step 1: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride

Materials:

-

Pyrazine-2,3-dicarboxylic acid

-

Acetic anhydride

Procedure:

-

Dissolve pyrazine-2,3-dicarboxylic acid in acetic anhydride.

-

Reflux the mixture for 1 hour.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Filter the crystalline pyrazine-2,3-dicarboxylic anhydride and wash with a small amount of cold acetic anhydride.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound

Materials:

-

Pyrazine-2,3-dicarboxylic anhydride

-

Tetrahydrofuran (THF)

-

Aqueous ammonia solution (e.g., 28-30%)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Water

Procedure:

-

Dissolve pyrazine-2,3-dicarboxylic anhydride in anhydrous tetrahydrofuran (THF) in an Erlenmeyer flask.

-

To the stirred solution, add an equimolar amount of a concentrated aqueous ammonia solution in one portion.

-

Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Add water to the reaction mixture.

-

Adjust the pH of the solution to approximately 6 by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. This will precipitate the product.

-

Filter the resulting crystalline solid.

-

Wash the collected solid with water.

-

Dry the product to obtain this compound.

Quantitative Data

The following tables summarize the typical yields and reaction conditions for the key steps in the synthesis of this compound.

Table 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

| Parameter | Value | Reference |

| Starting Material | Quinoxaline | Organic Syntheses |

| Oxidizing Agent | Potassium Permanganate | Organic Syntheses |

| Solvent | Water | Organic Syntheses |

| Reaction Temperature | Reflux | Organic Syntheses |

| Yield | 75-77% | Organic Syntheses |

Table 2: Synthesis of Pyrazine-2,3-dicarboxylic Anhydride

| Parameter | Value | Reference |

| Starting Material | Pyrazine-2,3-dicarboxylic acid | [1] |

| Reagent | Acetic Anhydride | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | ~70% | [1] |

Table 3: Synthesis of this compound from Anhydride

| Parameter | Value | Reference |

| Starting Material | Pyrazine-2,3-dicarboxylic anhydride | Adapted from[1] |

| Reagent | Aqueous Ammonia | Adapted from[1] |

| Solvent | Tetrahydrofuran | Adapted from[1] |

| Reaction Temperature | Room Temperature | Adapted from[1] |

| Estimated Yield* | 60-95% | Adapted from[1] |

*Note: The yield for the ammonolysis is an estimation based on the reported yields for the synthesis of N-substituted derivatives from the same anhydride, which range from 58% to 98%.[1]

Alternative Synthesis Pathway

An alternative approach to this compound could involve the use of 3-aminopyrazine-2-carboxylic acid as a starting material. This pathway is conceptually plausible but less detailed in the available literature for the specific target molecule. The synthesis would likely involve the conversion of the amino group to a carbamoyl group.

Diagram of Alternative Pathway

Caption: Conceptual alternative synthesis pathway.

Further research would be required to establish a detailed and optimized protocol for this alternative route.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from pyrazine-2,3-dicarboxylic acid, proceeding via a cyclic anhydride intermediate. This pathway offers good yields and utilizes readily available reagents. The precursor, pyrazine-2,3-dicarboxylic acid, can be efficiently synthesized from quinoxaline. This guide provides the necessary detailed protocols and data to facilitate the successful synthesis of this important molecule for applications in pharmaceutical research and development.

References

biological activity of 3-Carbamoylpyrazine-2-carboxylic acid

An In-Depth Technical Guide on the Biological Activity of 3-Carbamoylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as pyrazinoic acid (POA), is the bioactive metabolite of pyrazinamide (PZA), a first-line antitubercular drug critical to the combination therapy of tuberculosis (TB).[1][2] PZA plays a vital role in shortening the duration of TB treatment from 9-12 months to 6 months.[2] The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) underscores the importance of understanding the precise mechanisms of action of existing drugs like PZA and its active form, POA, to develop novel and more effective therapies. This technical guide provides a comprehensive overview of the biological activity of POA, including its mechanisms of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action

The exact mechanism of action of pyrazinoic acid is a subject of ongoing research and debate, with several well-supported theories. A key feature of POA's activity is its dependence on an acidic environment.[2][3]

Conversion of Pyrazinamide to Pyrazinoic Acid

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid, within the mycobacterium. This conversion is catalyzed by the bacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[2][4] Mutations in the pncA gene are a major cause of PZA resistance.[5]

Figure 1: Activation of Pyrazinamide (PZA) to Pyrazinoic Acid (POA).

Disruption of Proton Motive Force

One of the leading theories suggests that POA acts as a protonophore.[1][6] In the acidic extracellular environment of the tuberculous lesion, POA becomes protonated. This neutral, protonated form can then diffuse across the mycobacterial cell membrane into the neutral pH of the cytoplasm. Inside the cell, it releases a proton, leading to cytoplasmic acidification.[1] This acidification disrupts the proton motive force across the cell membrane, which is essential for ATP synthesis through oxidative phosphorylation.[1][2]

References

- 1. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]

- 2. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - American Chemical Society [acs.digitellinc.com]

- 6. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Carbamoylpyrazine-2-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-carbamoylpyrazine-2-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to its structural similarity to pyrazinamide, a first-line antituberculosis drug, and its potential as a scaffold for the development of novel therapeutic agents targeting a range of diseases, including cancer and mycobacterial infections.

Core Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities. Their primary therapeutic potential lies in two main areas: oncology and infectious diseases.

Anticancer Activity: A notable mechanism of action for some pyrazine derivatives is the inhibition of Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive cancer cell proliferation, survival, and angiogenesis.[1] Inhibition of the FGFR signaling pathway is a clinically validated strategy in cancer therapy.[1][2] Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors, demonstrating significant antitumor activity in various cancer cell lines with FGFR aberrations.[3]

Antimycobacterial Activity: Building on the structural scaffold of pyrazinamide, many analogs of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4][5] Pyrazinamide itself is a prodrug that is converted to pyrazinoic acid, its active form, which is thought to disrupt membrane transport and energetics in mycobacteria.[6][7] Research into analogs aims to identify compounds with improved potency, better resistance profiles, and activity against non-replicating or "persister" mycobacteria.[7][8]

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives and their analogs.

Table 1: Anticancer Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against Cancer Cell Lines with FGFR Aberrations [3]

| Compound | Target Cell Line | FGFR Aberration | IC50 (µM) |

| 18i | NCI-H520 | FGFR1-amplification | 26.69 |

| 18i | SNU-16 | FGFR2-amplification | 1.88 |

| 18i | SW780 | FGFR3-fusion | 2.34 |

| 18i | KMS-11 | FGFR3 fusion | 3.02 |

| 18i | MDA-MB-453 | FGFR4 Y367C-mutation | 12.58 |

Table 2: Antimycobacterial Activity of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acid Derivatives against Mycobacterium tuberculosis H37Rv [4][5]

| Compound | Substituent on Phenyl Ring | MIC (µg/mL) | MIC (µM) |

| 16 | 4-NO₂ | 1.56 | 5 |

| 18a (Propyl ester) | 4-CF₃ | 3.13 | - |

| 2 | 2-OH | 50 | - |

| 11 | - | 50 | - |

| 10 | - | 100 | - |

| 14 | - | 100 | - |

| 17 | - | 100 | - |

| Pyrazinoic Acid (Standard) | - | 100 | - |

| Pyrazinamide (Standard) | - | 100 | - |

Table 3: Cytotoxicity of Pyrazine-Based Complexes against Cancer and Normal Cell Lines [9][10]

| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HL60 (Leukemia) IC50 (µM) | Normal Human Lung Fibroblasts IC50 (µM) |

| 2 | 7.8 ± 1.3 | < 1 | < 1 | > 50 |

| Cisplatin | ~30 | ~10 | ~1 | - |

Experimental Protocols

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides[12]

This protocol describes a general two-step procedure for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

-

Suspend 3-aminopyrazine-2-carboxylic acid in methanol.

-

Add concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated methyl 3-aminopyrazine-2-carboxylate by filtration, wash with water, and dry.

Step 2: Aminolysis of Methyl 3-Aminopyrazine-2-carboxylate

-

Dissolve methyl 3-aminopyrazine-2-carboxylate in the appropriate benzylamine derivative.

-

Subject the reaction mixture to microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 minutes).

-

After cooling, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.

In Vitro FGFR Kinase Inhibition Assay[2]

This protocol outlines a method for determining the inhibitory activity of compounds against FGFR kinases using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagent Preparation:

-

Prepare a 3X solution of the test compound in kinase assay buffer.

-

Prepare a 3X solution of the FGFR kinase and a europium-labeled anti-tag antibody mixture in kinase assay buffer.

-

Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer in kinase assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Initiate the reaction by adding 5 µL of the 3X tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a microplate reader capable of detecting time-resolved fluorescence, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

-

Calculate the FRET ratio and determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

-

MTT Assay for Cell Viability[13]

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Visualizations

FGFR Signaling Pathway

Caption: FGFR signaling pathway and its inhibition.

General Synthetic Workflow for Pyrazinecarboxamides

Caption: Synthetic routes to N-substituted pyrazinecarboxamides.

Experimental Workflow for Biological Evaluation

Caption: Workflow for biological evaluation of new compounds.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as both anticancer and antimycobacterial agents warrants further investigation. The structure-activity relationship studies highlighted in this guide provide a foundation for the rational design of more potent and selective inhibitors. The detailed experimental protocols offer a practical resource for researchers aiming to synthesize and evaluate new derivatives within this chemical space. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical candidates.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. promega.com [promega.com]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazinamide Analogs | Working Group for New TB Drugs [newtbdrugs.org]

- 9. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Carbamoylpyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Carbamoylpyrazine-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from analogous structures and fundamental spectroscopic principles to present a predictive analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives. Detailed theoretical data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are presented in tabular format. Furthermore, generalized experimental protocols for these spectroscopic techniques are provided, along with a logical workflow for the spectroscopic analysis of a novel chemical entity.

Introduction

This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound. Pyrazine and its derivatives are of significant interest in the pharmaceutical and flavor industries due to their diverse biological activities.[1] Accurate and thorough spectroscopic analysis is paramount for the structural elucidation and purity assessment of such compounds. This guide outlines the expected spectroscopic signatures of this compound, providing a valuable resource for researchers engaged in its synthesis and application.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its functional groups (a carboxylic acid, an amide, and a pyrazine ring) and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~8.8 - 9.0 | Singlet | 1H | Pyrazine ring proton |

| ~8.6 - 8.8 | Singlet | 1H | Pyrazine ring proton |

| ~7.8 - 8.2 | Broad Singlet | 1H | Amide (-CONH₂) |

| ~7.5 - 7.9 | Broad Singlet | 1H | Amide (-CONH₂) |

Note: The chemical shifts of the carboxylic acid and amide protons are concentration and solvent dependent and may disappear upon D₂O exchange.[2][3]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carboxylic acid carbonyl (-COOH) |

| ~163 - 168 | Amide carbonyl (-CONH₂) |

| ~140 - 155 | Pyrazine ring carbons (quaternary) |

| ~135 - 150 | Pyrazine ring carbons (CH) |

Note: The carbonyl carbons of carboxylic acids and amides are typically observed in the 160-185 ppm range.[2][4][5]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3170 | Medium, Broad | N-H stretching (Amide) |

| 3300 - 2500 | Strong, Very Broad | O-H stretching (Carboxylic acid dimer) |

| ~1730 - 1690 | Strong | C=O stretching (Carboxylic acid) |

| ~1680 - 1650 | Strong | C=O stretching (Amide I band) |

| ~1620 | Medium | N-H bending (Amide II band) |

| ~1600 - 1450 | Medium to Weak | C=C and C=N stretching (Pyrazine ring) |

| ~1320 - 1210 | Medium | C-O stretching (Carboxylic acid) |

| ~950 - 910 | Medium, Broad | O-H out-of-plane bending (Carboxylic acid dimer) |

Note: The broadness of the O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[6][7] The exact position of the carbonyl stretch depends on factors like conjugation and hydrogen bonding.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~270 - 290 | Moderate | Ethanol/Water | π → π |

| ~310 - 330 | Low | Ethanol/Water | n → π |

Note: The pyrazine ring and carbonyl groups are the primary chromophores. The n→π transition of carboxylic acids is typically weak.*[3][8]

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Fragmentation Pathway |

| 167 | [M]⁺ | Molecular Ion |

| 150 | [M - NH₃]⁺ | Loss of ammonia from the carbamoyl group |

| 149 | [M - H₂O]⁺ | Loss of water from the carboxylic acid |

| 123 | [M - CO₂]⁺ | Decarboxylation of the carboxylic acid |

| 122 | [M - COOH]⁺ | Loss of the carboxyl group |

| 105 | [Pyrazine-C≡O]⁺ | Fragmentation of the pyrazine ring |

Note: The fragmentation pattern will be highly dependent on the ionization technique used (e.g., ESI, CI, EI).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific sample and desired outcome.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH buffer) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or the KBr pellet before scanning the sample.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values and correlation tables.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Spectrum Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer. Use the same solvent as a reference in the reference cuvette.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., HPLC or GC).

-

Mass Spectrum Acquisition: Acquire the mass spectrum using an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI). For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass.

-

Fragmentation Analysis (MS/MS): To aid in structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualization of Analytical Workflow and Structural Features

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural features of this compound with their expected spectroscopic signatures.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Caption: Key structural features and their predicted spectroscopic signatures.

Conclusion

This technical guide provides a foundational, albeit predictive, spectroscopic profile of this compound. The tabulated data and generalized experimental protocols offer a starting point for the analysis and characterization of this compound. It is anticipated that as research on this molecule progresses, experimental data will become available to validate and refine the predictions outlined herein. This document serves as a valuable tool for researchers in the fields of medicinal chemistry, drug development, and materials science who are working with pyrazine derivatives.

References

- 1. nanoient.org [nanoient.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

A Comprehensive Technical Review of 3-Carbamoylpyrazine-2-carboxylic Acid and Its Derivatives

This technical guide provides an in-depth review of 3-Carbamoylpyrazine-2-carboxylic acid and its derivatives, with a focus on their synthesis, chemical properties, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the pyrazine class. Its core structure is closely related to biologically active molecules such as pyrazinamide, a first-line antituberculosis drug, and favipiravir, a broad-spectrum antiviral agent. The unique arrangement of a carboxylic acid and a carboxamide group on the pyrazine ring makes it an interesting scaffold for medicinal chemistry, offering multiple points for chemical modification to modulate its physicochemical and pharmacological properties. This review will delve into the known synthesis pathways, quantitative biological data of its derivatives, and the mechanistic insights gleaned from related compounds.

Synthesis and Chemical Properties

The synthesis of derivatives of this compound has been described in the literature, primarily focusing on the creation of more lipophilic analogues to enhance biological activity.

General Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids

A common synthetic route involves the reaction of a pyrazine-2,3-dicarboxylic acid anhydride with an appropriate aniline to yield the desired 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid derivatives.

Experimental Protocol:

The synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids can be achieved through the following general procedure.[1] To a solution of the appropriately substituted aniline in a suitable solvent (e.g., anhydrous toluene), an equimolar amount of pyrazine-2,3-dicarboxylic acid anhydride is added. The reaction mixture is then heated under reflux for a specified period. After cooling, the resulting precipitate is filtered, washed with a non-polar solvent (e.g., hexane), and dried to afford the crude product. Further purification can be accomplished by recrystallization from an appropriate solvent system.

For the preparation of ester prodrugs, the synthesized carboxylic acid is subjected to esterification. For instance, propyl esters can be prepared by refluxing the acid in propanol with a catalytic amount of sulfuric acid.[1]

Below is a generalized workflow for the synthesis of these compounds.

Biological Activity

Derivatives of this compound have been primarily investigated for their antimycobacterial activity, drawing inspiration from the structurally similar drug, pyrazinamide.

Antimycobacterial Activity

Several 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their ester derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.

| Compound ID | R Group (Substitution on Phenyl Ring) | MIC (µg/mL) | MIC (µM) |

| 16 | 4-NO₂ | 1.56 | 5 |

| 18a (propyl ester) | 4-CF₃ | 3.13 | - |

| 2 | H | 50 | - |

| 11 | 4-F | 50 | - |

| 10 | 3-F | 100 | - |

| 14 | 4-Br | 100 | - |

| 17 | 4-I | 100 | - |

| Pyrazinamide (PZA) | - | 100 | - |

| Pyrazinoic Acid (POA) | - | 100 | - |

| Data sourced from Zitko et al., 2017.[1][2] |

Experimental Protocol: Antimycobacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv can be determined using a standard broth microdilution method. The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated at 37°C for a specified period, after which the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Mechanism of Action (Inferred from Related Compounds)

The precise mechanism of action for this compound derivatives is not yet fully elucidated. However, insights can be drawn from the well-studied mechanisms of the structurally related drugs, pyrazinamide and favipiravir.

Pyrazinamide: A Prodrug Approach

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3][4] POA is thought to disrupt membrane potential and interfere with energy production in M. tuberculosis, particularly in acidic environments.[4][5] It has also been proposed that POA inhibits fatty acid synthase I (FAS-I), an essential enzyme for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[3][6]

Favipiravir: A Viral RNA Polymerase Inhibitor

Favipiravir is another prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7][8] This active metabolite acts as a purine nucleoside analogue and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[8][9] The inhibition can occur through two main mechanisms: chain termination of the nascent viral RNA strand or lethal mutagenesis, where the incorporation of favipiravir-RTP leads to an accumulation of non-viable mutations in the viral genome.[10][11]

References

- 1. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]

- 8. sterispharma.com [sterispharma.com]

- 9. Favipiravir - Wikipedia [en.wikipedia.org]

- 10. oatext.com [oatext.com]

- 11. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 3-Carbamoylpyrazine-2-carboxylic Acid Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carbamoylpyrazine-2-carboxylic acid, a derivative of the antitubercular agent pyrazinoic acid, represents a promising scaffold in drug discovery. While direct therapeutic applications of the core molecule are not extensively documented, its structural similarity to pyrazinoic acid and the diverse biological activities of its derivatives highlight its potential. This guide explores the known and potential therapeutic targets of compounds derived from the this compound core, with a primary focus on antimycobacterial and antiretroviral applications. We will delve into the established mechanisms of its parent compound, pyrazinamide, and extrapolate the potential of this scaffold to engage similar and novel biological targets.

Introduction: A Scaffold of Interest

This compound belongs to the pyrazine class of heterocyclic compounds. Its significance in medicinal chemistry is largely derived from its relationship to pyrazinamide, a first-line drug for the treatment of tuberculosis. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, within Mycobacterium tuberculosis. This compound can be considered a direct derivative of pyrazinoic acid, featuring an additional carbamoyl group. This modification provides a key chemical handle for the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities.

Potential Therapeutic Targets

The therapeutic potential of the this compound scaffold is primarily being explored in the fields of infectious diseases, particularly tuberculosis and HIV.

Antimycobacterial Targets

The antimycobacterial activity of pyrazinamide, and by extension its derivatives, is a complex process involving multiple targets within Mycobacterium tuberculosis.

-

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): This enzyme is a crucial component in the synthesis of the mycobacterial cell wall.[1][2] Inhibition of DprE1 disrupts the formation of arabinogalactan, a key structural element, leading to bacterial cell death.[2][3] Several studies have identified derivatives of pyrazinoic acid as potential DprE1 inhibitors, suggesting that the this compound scaffold could be a valuable starting point for the design of novel DprE1-targeting drugs.[4]

-

Fatty Acid Synthase I (FAS-I): Pyrazinoic acid is believed to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, which are unique and critical components of the mycobacterial cell wall.[5][6] This inhibition disrupts cell wall integrity, contributing to the bactericidal effect of the drug.

-

Ribosomal Protein S1 (RpsA): While a subject of ongoing debate, it has been proposed that pyrazinoic acid may bind to RpsA and inhibit trans-translation, a process that rescues stalled ribosomes and is essential for bacterial survival under stress conditions.[7][8]

-

Aspartate Decarboxylase (PanD): A more recent hypothesis suggests that pyrazinoic acid may target PanD, an enzyme involved in the biosynthesis of coenzyme A.[9] By binding to PanD, pyrazinoic acid is thought to trigger its degradation, leading to a depletion of coenzyme A and subsequent metabolic collapse.[9]

The following diagram illustrates the proposed mechanism of action for pyrazinamide and the potential targets for its derivatives.

Antiretroviral Target: HIV Reverse Transcriptase

Intriguingly, the therapeutic potential of the this compound scaffold may extend beyond antimycobacterial activity. A study has identified a derivative, 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid, as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV. They bind to a non-essential site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents viral replication.

The workflow for identifying such potential inhibitors often involves a combination of computational and experimental techniques.

Quantitative Data on Derivatives

While quantitative data for the core this compound molecule is scarce in the public domain, studies on its derivatives provide valuable insights into the potential potency of this chemical class. The following table summarizes the antimycobacterial activity of selected derivatives.

| Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis H37Rv | 1.56 | 5 | [4] |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis H37Rv | 3.13 | - | [4] |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 72% inhibition | - | [10][11] |

Experimental Protocols

The identification and validation of therapeutic targets for novel compounds involve a range of experimental methodologies. Below are generalized protocols for key experiments relevant to the study of this compound derivatives.

In Vitro Antimycobacterial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

-

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Molecular Docking

-

Objective: To predict the binding mode and affinity of a ligand (e.g., a this compound derivative) to a protein target (e.g., DprE1).

-

Methodology:

-

Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of the ligand and optimize its geometry.

-

Define the binding site on the protein.

-

Use a docking software (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the protein's active site.

-

Analyze the docking results based on scoring functions and visual inspection of the predicted interactions.

-

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its close structural relationship to pyrazinoic acid provides a strong rationale for its exploration in the context of antimycobacterial drug discovery, with potential targets including DprE1, FAS-I, and PanD. Furthermore, the identification of a derivative as a potential HIV non-nucleoside reverse transcriptase inhibitor suggests that the therapeutic applications of this scaffold may be broader than initially anticipated. Further research, including the synthesis and biological evaluation of a wider range of derivatives, is warranted to fully elucidate the therapeutic potential of this versatile chemical entity.

References

- 1. Mycobacterium tuberculosis Decaprenylphosphoryl-β-d-ribose Oxidase Inhibitors: Expeditious Reconstruction of Suboptimal Hits into a Series with Potent in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 6. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 10. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 3-Carbamoylpyrazine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the synthesis of novel 3-carbamoylpyrazine-2-carboxylic acid derivatives and the subsequent evaluation of their antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents, and pyrazine derivatives have shown considerable promise in this area. These guidelines are intended to assist researchers in the systematic synthesis and screening of these compounds to identify promising new drug candidates.

Section 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the aminodehalogenation of a 3-chloropyrazine-2-carboxamide precursor with a variety of substituted benzylamines. This approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The overall synthetic scheme is depicted below. The process begins with a commercially available starting material, which is then subjected to a nucleophilic substitution reaction to introduce diverse functionalities, leading to the final products.

Experimental Protocol: Synthesis of 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide

This protocol provides a detailed method for the synthesis of a representative compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, adapted from published procedures.[1][2]

Materials:

-

3-Chloropyrazine-2-carboxamide

-

4-Methylbenzylamine

-

Solvent (e.g., an appropriate high-boiling point solvent)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column for chromatography

-

NMR spectrometer

-

Mass spectrometer

-

IR spectrometer

Procedure:

-

In a round-bottom flask, dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in a suitable solvent.

-

Add 4-methylbenzylamine (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.[1][3]

Section 2: Antimicrobial Screening

The antimicrobial activity of the synthesized this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5] The broth microdilution method is a widely accepted technique for determining the MIC of novel compounds.[6][7][8]

Antimicrobial Screening Workflow

The following diagram illustrates the key steps in the antimicrobial screening process, from preparation of the bacterial inoculum to the final determination of the MIC value.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of the synthesized compounds against various bacterial strains.[4][5][6]

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)[1][6][9]

-

Mueller-Hinton Broth (MHB) or other appropriate growth media[6]

-

Sterile 96-well microtiter plates[6]

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)[6]

-

DMSO (for dissolving compounds)

Equipment:

-

Spectrophotometer or densitometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

-

Laminar flow hood

Procedure:

-

Compound Preparation: Prepare a stock solution of each synthesized derivative in DMSO. Perform serial two-fold dilutions in MHB within the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[6]

-

Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls:

-

Growth Control: A well containing MHB and the bacterial inoculum, but no compound.

-

Sterility Control: A well containing only MHB to check for contamination.

-

Positive Control: A well containing a standard antibiotic with a known MIC for the test strain.

-

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]

-

Reading the MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[4][8]

Section 3: Data Presentation

The antimicrobial activity of synthesized this compound derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values in µM or µg/mL.

Table 1: Antimicrobial Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis and other bacteria.[1]

| Compound | R-group | M. tuberculosis H37Rv MIC (µM) | Enterococcus faecalis MIC (µM) | Staphylococcus aureus MIC (µM) |

| 1 | H | >125 | >125 | >125 |

| 2 | 3-Cl | 42 | >125 | >125 |

| 3 | 3,4-diCl | 42 | >125 | >125 |

| 4 | 3-CF₃ | 10 | 62.5 | 31.25 |

| 5 | 4-F | >125 | 125 | 31.25 |

| 6 | 4-Cl | >125 | >125 | >125 |

| 7 | 4-OCH₃ | >125 | >125 | >125 |

| 8 | 4-CH₃ | 6 | >125 | >125 |

| 9 | 4-NH₂ | 6 | >125 | >125 |

Table 2: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Piperazine Derivatives.[9]

| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| P3 | 50 | >100 | 25 | 50 | 25 |

| P4 | 50 | >100 | 12.5 | 25 | 3.125 |

| P6 | >100 | 25 | 25 | 50 | 12.5 |

| P7 | 50 | 25 | 25 | 50 | 12.5 |

| P9 | 50 | 25 | 12.5 | 25 | 6.25 |

| P10 | >100 | 25 | 12.5 | 25 | 3.125 |

Table 3: Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[10]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 2a | >128 | >128 |

| 2b | 64 | 32 |

| 2c | 64 | 32 |

| 2d | 64 | 32 |

| 2e | 32 | 16 |

| 2f | 64 | 32 |

| Ampicillin | 32 | 8 |

Note: The data presented in these tables is a compilation from various research articles and is intended for comparative purposes. Researchers should generate their own data for specific derivatives under their experimental conditions.

Conclusion

These application notes and protocols provide a comprehensive framework for the synthesis and antimicrobial evaluation of this compound derivatives. By following these standardized methods, researchers can efficiently generate reliable and comparable data, accelerating the discovery of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]

- 6. benchchem.com [benchchem.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. rjpbcs.com [rjpbcs.com]

Application Notes and Protocols for 3-Carbamoylpyrazine-2-carboxylic Acid in Mycobacterium tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Carbamoylpyrazine-2-carboxylic acid and its derivatives in Mycobacterium tuberculosis (Mtb) research. This class of compounds, being lipophilic analogs of pyrazinoic acid (the active form of the frontline anti-TB drug pyrazinamide), presents a promising avenue for the development of new antitubercular agents.

Introduction

3-Carbamoylpyrazine-2-carboxylic acids are derivatives of pyrazinoic acid designed to have increased lipophilicity, potentially leading to enhanced cell wall penetration and efficacy against M. tuberculosis. Research into these compounds is driven by the urgent need for new drugs to combat drug-resistant tuberculosis. These notes will detail their mechanism of action, summarize their antimycobacterial activity, and provide protocols for their synthesis and evaluation.

Mechanism of Action

The precise mechanism of action of pyrazinamide and its active form, pyrazinoic acid (POA), is still under investigation, though several key pathways have been identified as potential targets. The derivatives of this compound are believed to share or enhance these mechanisms. The proposed mechanisms include the disruption of membrane energetics and the inhibition of essential biosynthetic pathways.[1][2] One of the leading hypotheses is the inhibition of Coenzyme A (CoA) biosynthesis through the targeting of the enzyme aspartate decarboxylase (PanD).[3][4] Additionally, in silico studies suggest that these derivatives may also target decaprenylphosphoryl-β-D-ribose oxidase (DprE1) and ribosomal protein S1 (RpsA).[5][6]

Quantitative Data Summary

The following tables summarize the in vitro antimycobacterial activity of various this compound derivatives and related compounds against M. tuberculosis.

| Compound | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16) | M. tuberculosis H37Rv | 1.56 | 5 | [5][6][7] |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate (18a) | M. tuberculosis H37Rv | 3.13 | - | [5][6][7] |

| Compound 2 | M. tuberculosis H37Rv | 50 | - | [7] |

| Compound 11 | M. tuberculosis H37Rv | 50 | - | [7] |

| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b) | M. tuberculosis | 0.78 | 2.3 | [8] |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (9) | M. tuberculosis | - | < 2.0 | [9] |

| Isoniazid (Control) | M. tuberculosis H37Rv | 0.1 - 0.2 | 0.7 - 1.5 | [7] |

| Pyrazinamide (Control) | M. tuberculosis H37Rv | 12.5 - 25 (pH 5.6) | - | [7] |

| Pyrazinamide (Control) | M. tuberculosis H37Rv | 200 (pH 6) | - | [7] |

| Compound | Assay Type | IC90 (µg/mL) | Reference |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide (12) | TAACF | 0.819 | [9] |

| Pyrazinamide (Control) | TAACF | > 20 | [9] |

Experimental Protocols

Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids

This protocol describes a general method for the synthesis of the title compounds via the formation of an acyl chloride followed by amidation.

Materials:

-

Substituted pyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Substituted aniline

-

Triethylamine (TEA)

-

Dry solvents for reaction and purification

Procedure:

-

Disperse the substituted pyrazine-2-carboxylic acid in dry toluene in a round-bottom flask equipped with a magnetic stirrer.

-

Add thionyl chloride to the suspension, followed by a catalytic amount of DMF.

-

Heat the reaction mixture under a condenser until the conversion to the acyl chloride is complete (monitor by TLC or disappearance of starting material).

-

Remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the crude pyrazinoyl chloride in a suitable dry solvent.

-

In a separate flask, dissolve the substituted aniline and triethylamine in the same dry solvent.

-

Slowly add the acyl chloride solution to the aniline solution at room temperature with stirring.

-

Allow the reaction to proceed for 1-2 hours, monitoring for completion by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final compound using NMR, IR, and mass spectrometry.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

Tween 80

-

Positive control drug (e.g., Isoniazid)

-

Negative control (no drug)

Procedure:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to the final inoculum concentration.

-

Prepare serial dilutions of the test compounds in the 96-well plates. The final concentration of DMSO should be kept below 1% to avoid toxicity.

-

Inoculate the wells with the bacterial suspension. Include wells for positive and negative controls.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.

-

Incubate for another 24 hours.

-

Read the results visually or using a fluorometer. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of the compounds against a mammalian cell line (e.g., HepG2).

Materials:

-

HepG2 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Positive control (e.g., doxorubicin)

Procedure:

-

Seed the HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

References

- 1. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Crystallization of 3-Carbamoylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the crystallization of 3-Carbamoylpyrazine-2-carboxylic acid, a key heterocyclic compound with applications in pharmaceutical research and development. The following procedures are based on established crystallization techniques for related pyrazine derivatives and general principles for small organic molecules.

Introduction

This compound is a derivative of pyrazine, a class of compounds known for their biological activity. The purity of this compound is critical for its use in drug discovery and development, and crystallization is a fundamental technique for achieving high purity. This protocol outlines a method for recrystallization, leveraging the solubility properties of the compound in polar solvents.

Physicochemical Data

| Property | This compound (Estimated) | 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid | Pyrazine-2-carboxylic acid |

| Molecular Formula | C₆H₅N₃O₃ | C₁₁H₇ClN₄O₃ | C₅H₄N₂O₂ |

| Molecular Weight | 167.12 g/mol | 278.65 g/mol | 124.10 g/mol |

| Melting Point (°C) | ~160-170 | 206-208 °C[1] | 223 °C[2] |

| Water Solubility | Low | 41.5 µg/mL[1] | Soluble[2] |

| Solubility in Polar Organic Solvents (e.g., Ethanol, Acetone, DMSO) | Likely Soluble | Not specified | Soluble[2] |

| Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) | Likely Insoluble | Not specified | Low to negligible[2] |

Experimental Protocol: Recrystallization of this compound

This protocol describes a general single-solvent recrystallization method. The choice of solvent should be optimized based on experimental solubility tests. Ethanol or an ethanol/water mixture is a good starting point based on the solubility of related pyrazine derivatives.

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol, 95% Ethanol, or other suitable polar solvent)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula and weighing scale

-

Glass stirring rod

-

Ice bath

Procedure:

-

Solvent Selection:

-

Place a small amount of the crude solid in a test tube.

-

Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is not suitable.

-

If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves upon heating, the solvent is potentially suitable.

-

Allow the hot solution to cool to room temperature. If crystals form, the solvent is a good candidate.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of the selected solvent to the flask.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present after dissolution, perform a hot gravity filtration.

-

Preheat a second Erlenmeyer flask and a funnel with filter paper by placing them on the hot plate.

-

Quickly pour the hot solution through the preheated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

-

Isolation and Washing:

-

Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of the cold recrystallization solvent.

-

Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.

-

Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining soluble impurities.

-

-

Drying:

-

Allow the crystals to dry on the filter paper by drawing air through the funnel for a period of time.

-

Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.

-

-

Analysis:

-

Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (if available) indicates high purity.

-

Calculate the percent recovery.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process.

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols: 3-Carbamoylpyrazine-2-carboxylic Acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction